molecular formula C6H6O6 B1666549 cis-Aconitic acid CAS No. 499-12-7

cis-Aconitic acid

Cat. No.: B1666549
CAS No.: 499-12-7
M. Wt: 174.11 g/mol
InChI Key: GTZCVFVGUGFEME-IWQZZHSRSA-N
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Description

cis-Aconitic acid, also known as cis-propene-1,2,3-tricarboxylic acid, is an organic acid that is one of the intermediates in the citric acid cycle. It is formed from citric acid by the action of the enzyme aconitase and is subsequently converted to isocitric acid. This compound plays a crucial role in cellular metabolism and energy production .

Mechanism of Action

Target of Action

cis-Aconitic acid, a constituent of Echinodorus grandiflorus leaves, has been found to inhibit antigen-induced arthritis and gout in mice . The primary targets of this compound are THP-1 macrophages . These macrophages play a crucial role in the immune response, and their interaction with this compound leads to anti-inflammatory effects .

Mode of Action

This compound interacts with its targets, the THP-1 macrophages, by reducing the release of TNF-α and inhibiting the phosphorylation of IκBα . This suggests that the inhibition of nuclear factor kappa B (NF-κB) activation is an underlying mechanism of the anti-inflammatory effects induced by this compound .

Biochemical Pathways

The conjugate base of this compound, cis-aconitate, is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle . This cycle, also known as the Krebs cycle, is a series of chemical reactions used by all aerobic organisms to generate energy. The enzyme aconitase acts upon cis-aconitate in this process . In the context of itaconic acid production, this compound is decarboxylated by the CadA enzyme to itaconic acid, releasing CO2 .

Pharmacokinetics

It is known that this compound is related to oxidative stress . During stages of electrophilic stress, this compound can react with superoxide to form ˙OH, rendering them inactive . This suggests that the bioavailability of this compound may be influenced by the presence of oxidative stress in the body.

Result of Action

Oral treatment with this compound has been shown to reduce leukocyte accumulation in the joint cavity and decrease levels of C-X-C motif chemokine ligand 1 and IL-1β in periarticular tissue . This leads to reduced joint inflammation and decreased mechanical hypernociception . Additionally, this compound has been found to reduce the accumulation of leukocytes in the joint cavity after the injection of monosodium urate crystals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the body can affect the action of this compound . Additionally, the pH and the presence of other compounds in the environment can potentially influence the stability and efficacy of this compound.

Safety and Hazards

Cis-Aconitic acid causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Itaconic acid, an unsaturated C5-dicarboxylic acid that is produced from cis-Aconitic acid, has attracted much attention as a biobased building block chemical . It has a strong potential to replace petroleum-based methylacrylic acid in industry which will create a huge market for it .

Biochemical Analysis

Biochemical Properties

cis-Aconitic acid is produced from citric acid by the enzyme aconitase . It plays a crucial role in the TCA cycle, which is involved in both energy production and the removal of toxic ammonia . The conversion of citric acid to this compound and then to isocitric acid is a key step in the TCA cycle .

Cellular Effects

This compound is involved in energy production within the mitochondria of cells . It is also related to oxidative stress . During stages of electrophilic stress, this compound can react with superoxide to form hydroxyl radicals, rendering them inactive .

Molecular Mechanism

The enzyme aconitase catalyzes the conversion of citric acid to this compound . This reaction is a part of the TCA cycle, which operates in the mitochondria of cells and is involved in energy production .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its role in the TCA cycle . As a key intermediate in this cycle, this compound plays a crucial role in energy production and homeostasis .

Dosage Effects in Animal Models

Given its crucial role in the TCA cycle, changes in its levels could potentially impact energy production and other metabolic processes .

Metabolic Pathways

This compound is a part of the TCA cycle, a central metabolic pathway that is involved in the breakdown of carbohydrates, proteins, and fats . It interacts with the enzyme aconitase, which catalyzes its formation from citric acid .

Transport and Distribution

This compound, as a part of the TCA cycle, is primarily located within the mitochondria of cells . The transport and distribution of this compound within cells and tissues are likely to be closely tied to the functioning of the TCA cycle .

Subcellular Localization

This compound is localized within the mitochondria, where it plays a key role in the TCA cycle . Its activity and function are likely to be influenced by the overall functioning of this cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Aconitic acid can be synthesized by the dehydration of citric acid. This process typically involves heating citric acid in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds as follows:

(HO2CCH2)2C(OH)CO2HHO2CCH=C(CO2H)CH2CO2H+H2O(HO_2CCH_2)_2C(OH)CO_2H \rightarrow HO_2CCH=C(CO_2H)CH_2CO_2H + H_2O (HO2​CCH2​)2​C(OH)CO2​H→HO2​CCH=C(CO2​H)CH2​CO2​H+H2​O

This reaction yields a mixture of this compound and its trans isomer .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydration of citric acid at temperatures ranging from 120°C to 150°C. This method is preferred due to the relatively low cost and abundance of citric acid .

Types of Reactions:

Common Reagents and Conditions:

    Sulfuric Acid: Used as a dehydrating agent in the synthesis of this compound from citric acid.

    Enzymes: Aconitase and this compound decarboxylase are key enzymes involved in the metabolic transformations of this compound.

Major Products:

Comparison with Similar Compounds

  • Citric Acid
  • trans-Aconitic Acid
  • Itaconic Acid
  • Isocitric Acid

Properties

IUPAC Name

(Z)-prop-1-ene-1,2,3-tricarboxylic acid
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InChI

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-
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InChI Key

GTZCVFVGUGFEME-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CC(=O)O)C(=O)O)C(=O)O
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Isomeric SMILES

C(/C(=C/C(=O)O)/C(=O)O)C(=O)O
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID30883449
Record name cis-Aconitic acid
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Molecular Weight

174.11 g/mol
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Physical Description

White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless
Record name Aconitic acid
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Boiling Point

542.00 to 543.00 °C. @ 760.00 mm Hg
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Solubility

1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol
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Color/Form

LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID

CAS No.

585-84-2, 499-12-7
Record name cis-Aconitic acid
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Record name 1-Propene-1,2,3-tricarboxylic acid
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Melting Point

194-195 °C (WITH DECOMP), 125 °C
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Synthesis routes and methods

Procedure details

Trans-aconitic acid (0.17 g, 1.0 mmol) and trifluoroacetic acid salt of β-Ala--Arg(Mts)--Leu--Asp(OBn)--Ser(Bn)--NH--iPr (SEQ ID NO:11) (3.23 g, 3.0 mmol) were condensed with CDI in DMF. The product was treated as in Example 73 to obtain the objective compound in the protected form (0.67 g, 0.22 mmol). The protected compound was dissolved in trifluoroacetic acid (10 ml), added with a trifuluoroacetic acid solution of 1M-trifluoromethanesulfonic acid/thioanisole/m-cresol with ice cooling at 0° C. and allowed to react for 1 hour to eliminate the protective group on the side chains and at the terminal of the peptide. The reaction mixture was poured into ether, and resulted oily precipitate was dissolved in distilled water, washed with ethyl acetate, passed through an anion-exchange resin column (Amberlite IRA400; C1 form) to convert the product into hydrochloride and lyophilized to obtain the objective aconitic acid (β-Ala--Arg--Leu--Asp--Ser--NH--iPr)3 (SEQ ID NO:11)3 (0.29 g, 0.15 mmol).
Quantity
0.17 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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trifluoromethanesulfonic acid thioanisole m-cresol
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[Compound]
Name
peptide
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reactant
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10 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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